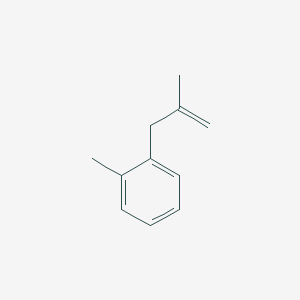

2-Methyl-3-(2-methylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-3-(2-methylphenyl)-1-propene” is also known as Methaqualone . It is a synthetic sedative best known for its medical and recreational popularity in the 1970s . It’s a compound of the quinazolinone class .

Synthesis Analysis

Methaqualone and its analogues are being synthesized and distributed on the illicit market . They are designed to mimic the effects of methaqualone, existing in a legal gray area that circumvents the restrictions on controlled methaqualone .Molecular Structure Analysis

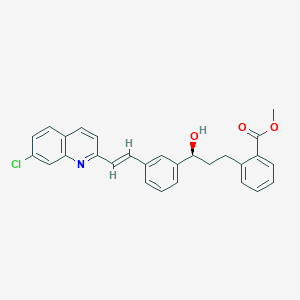

The molecular structure of “2-Methyl-3-(2-methylphenyl)-1-propene” is a bicyclic structure containing a phenyl ring bound to another six-membered ring with two nitrogen members and a ketone group bound to R 4 . In methaqualone, this structure is substituted at R 2 with a methyl group .Chemical Reactions Analysis

The pyrrolidine ring, which is a part of the structure of “2-Methyl-3-(2-methylphenyl)-1-propene”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-3-(2-methylphenyl)-1-propene” is 148.2017 . The molecular formula is C10H12O .Applications De Recherche Scientifique

Selective Hydrogenation

“2-Methyl-3-(2-methylphenyl)-1-propene” can be used in the selective hydrogenation process. The efficiency of PdZn/TixM1−xO2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied with an emphasis on the stability of the catalyst during the reaction . The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd(0) active centers .

Synthesis of 2-methyl-3-phenylpropanol

“2-Methyl-3-(2-methylphenyl)-1-propene” is a carboxylic acid building block. It participates in the synthesis of 2-methyl-3-phenylpropanol . This compound is used in the production of various pharmaceuticals and fine chemicals .

Development of Urease Inhibitors

In pharmaceutical chemistry, the thiourea skeleton plays a vital role. “2-Methyl-3-(2-methylphenyl)-1-propene” can be used in the development and discovery of novel urease inhibitors .

Environmental Applications

The development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors addresses environmental problems of fine organic synthesis . This is particularly important in reducing the large quantities of reagents and byproducts .

Catalyst Stability Research

“2-Methyl-3-(2-methylphenyl)-1-propene” can be used in research related to catalyst stability. For instance, the stability of the catalyst during the reaction of hydrogenation of 2-methyl-3-butyn 2-ol was studied .

Microreactor Applications

This compound can be used in the development of thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors .

Mécanisme D'action

Target of Action

It is an analogue of methaqualone , which primarily acts as a sedative, relieving anxiety and promoting sleep . Methaqualone binds to GABA-A receptors , and it shows negligible affinity for a wide array of other potential targets, including other receptors and neurotransmitter transporters .

Mode of Action

Methaqualone, a related compound, has a diverse mechanism of action and mainly acts as a gaba a receptor modulator, leading to increased inhibitory transmission and downstream sedative effects via allosteric modulation and agonism of several gaba a r subtypes .

Biochemical Pathways

Methaqualone, a related compound, is known to interact with the gabaergic system .

Pharmacokinetics

Methaqualone, a related compound, peaks in the bloodstream within several hours, with a half-life of 20–60 hours .

Result of Action

Methaqualone, a related compound, is known to have sedative effects, relieving anxiety and promoting sleep .

Safety and Hazards

Methaqualone, which is “2-Methyl-3-(2-methylphenyl)-1-propene”, has been associated with several alarming cases of poisoning . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data .

Propriétés

IUPAC Name |

1-methyl-2-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFFFYNJWMYRJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622319 |

Source

|

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188404-16-2 |

Source

|

| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)

![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)